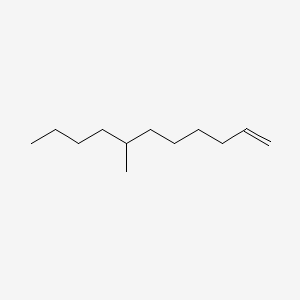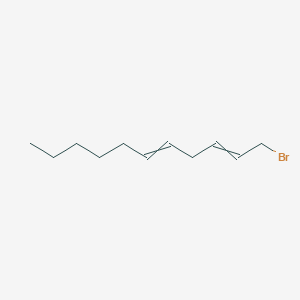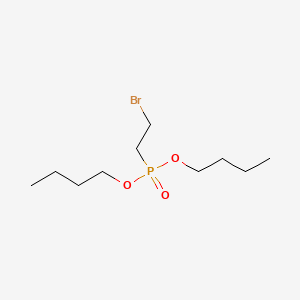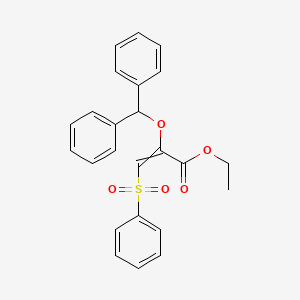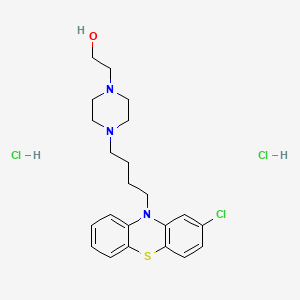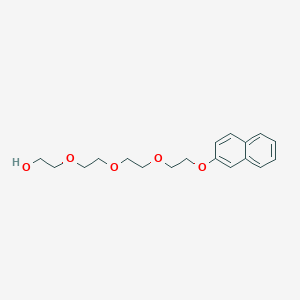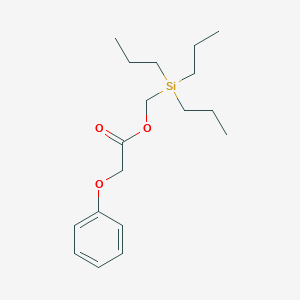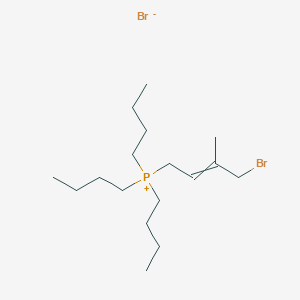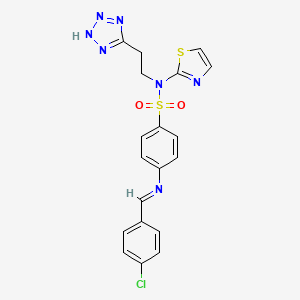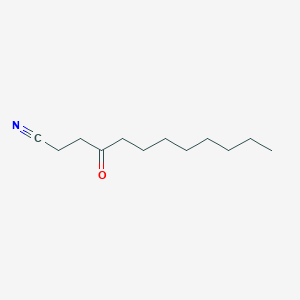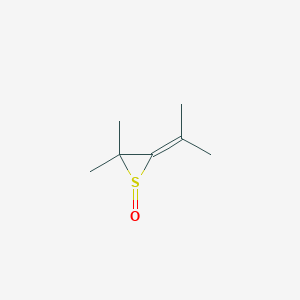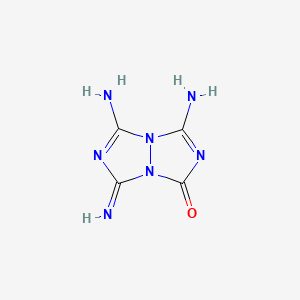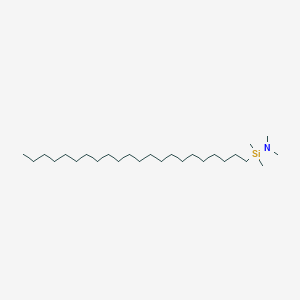
1-Docosyl-N,N,1,1-tetramethylsilanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Docosyl-N,N,1,1-tetramethylsilanamine is an organosilicon compound with a long alkyl chain and a silanamine group. This compound is known for its unique properties, which make it useful in various scientific and industrial applications. The presence of the silanamine group imparts specific chemical reactivity, while the long alkyl chain contributes to its physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Docosyl-N,N,1,1-tetramethylsilanamine typically involves the reaction of docosyl chloride with N,N,1,1-tetramethylsilanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
Docosyl chloride+N,N,1,1-tetramethylsilanamine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Docosyl-N,N,1,1-tetramethylsilanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the silanamine group to other functional groups.
Substitution: The silanamine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the silanamine group.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Reduced silanamine derivatives.
Substitution: Substituted silanamine compounds.
Applications De Recherche Scientifique
1-Docosyl-N,N,1,1-tetramethylsilanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 1-Docosyl-N,N,1,1-tetramethylsilanamine involves its interaction with specific molecular targets. The silanamine group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The long alkyl chain enhances its ability to interact with lipid membranes, making it effective in disrupting microbial cell walls.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,1,1-Tetramethylsilanamine: A simpler analog with similar reactivity but lacking the long alkyl chain.
N-(Dimethylsilyl)-N,1,1,1-tetramethylsilanamine: Another related compound with different substitution patterns on the silicon atom.
Uniqueness
1-Docosyl-N,N,1,1-tetramethylsilanamine is unique due to its combination of a long alkyl chain and a reactive silanamine group. This combination imparts both hydrophobic and hydrophilic properties, making it versatile for various applications.
Propriétés
Numéro CAS |
74705-45-6 |
|---|---|
Formule moléculaire |
C26H57NSi |
Poids moléculaire |
411.8 g/mol |
Nom IUPAC |
N-[docosyl(dimethyl)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C26H57NSi/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28(4,5)27(2)3/h6-26H2,1-5H3 |
Clé InChI |
HQCXZSIGHHTZRS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC[Si](C)(C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


